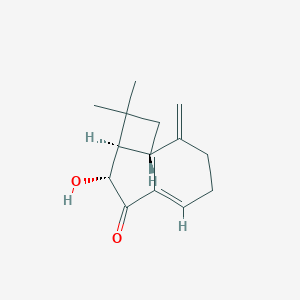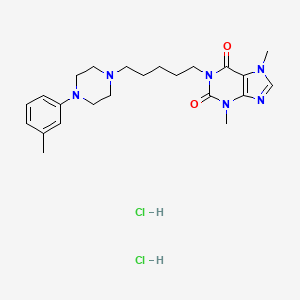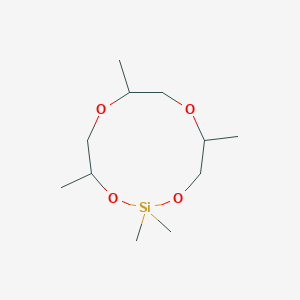
2,2,4,7,10-Pentamethyl-1,3,6,9-tetraoxa-2-silacycloundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,7,10-Pentamethyl-1,3,6,9-tetraoxa-2-silacycloundecane: is a chemical compound with the molecular formula C11H24O4Si . It is a cyclic organosilicon compound that features a silicon atom bonded to four oxygen atoms, forming a unique structure. This compound is known for its stability and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,7,10-Pentamethyl-1,3,6,9-tetraoxa-2-silacycloundecane typically involves the reaction of silicon-containing precursors with organic compounds under controlled conditions. One common method is the reaction of tetraethyl orthosilicate with This compound in the presence of a catalyst such as hydrochloric acid . The reaction is carried out at elevated temperatures to facilitate the formation of the desired cyclic structure.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,4,7,10-Pentamethyl-1,3,6,9-tetraoxa-2-silacycloundecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding silicon-oxygen compounds.
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The silicon atom in the compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like or .
Major Products Formed:
Oxidation: Silicon-oxygen compounds.
Reduction: Silicon-hydrogen compounds.
Substitution: Various silicon-containing derivatives.
Applications De Recherche Scientifique
2,2,4,7,10-Pentamethyl-1,3,6,9-tetraoxa-2-silacycloundecane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the study of silicon-oxygen chemistry and the development of new materials.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential therapeutic applications, including as a component in the formulation of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,2,4,7,10-Pentamethyl-1,3,6,9-tetraoxa-2-silacycloundecane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with oxygen, leading to the formation of silicon-oxygen networks. These networks can interact with biological molecules, potentially influencing cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 2,2,4,7,10-Pentamethyl-1,3,6,9-tetraoxa-2-silacyclododecane
- 2,2,4,7,10-Pentamethyl-1,3,6,9-tetraoxa-2-silacyclotridecane
- 2,2,4,7,10-Pentamethyl-1,3,6,9-tetraoxa-2-silacyclotetradecane
Comparison: 2,2,4,7,10-Pentamethyl-1,3,6,9-tetraoxa-2-silacycloundecane is unique due to its specific ring size and the presence of five methyl groups. This structure imparts distinct chemical properties, such as increased stability and reactivity compared to other similar compounds. The presence of multiple oxygen atoms in the ring also enhances its ability to participate in various chemical reactions, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
84332-76-3 |
|---|---|
Formule moléculaire |
C11H24O4Si |
Poids moléculaire |
248.39 g/mol |
Nom IUPAC |
2,2,4,7,10-pentamethyl-1,3,6,9-tetraoxa-2-silacycloundecane |
InChI |
InChI=1S/C11H24O4Si/c1-9-6-12-10(2)8-14-16(4,5)15-11(3)7-13-9/h9-11H,6-8H2,1-5H3 |
Clé InChI |
GHXLVBXHSVWTGW-UHFFFAOYSA-N |
SMILES canonique |
CC1COC(CO[Si](OC(CO1)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


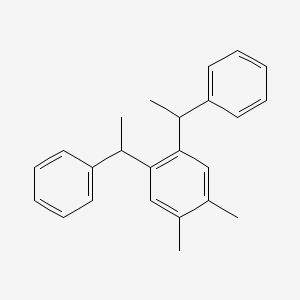
![[(3R,4S,5R,6R)-4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl] acetate](/img/structure/B13794616.png)
![Trisodium;5-[[4-[[4-[(4-acetamidophenyl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-6-hydroxynaphthalene-2-sulfonate](/img/structure/B13794624.png)
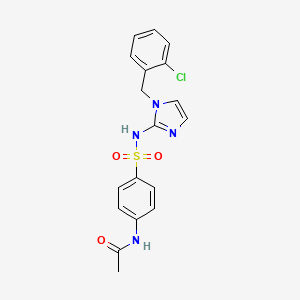
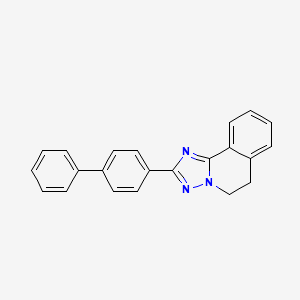
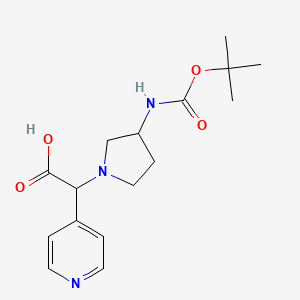
![1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B13794661.png)
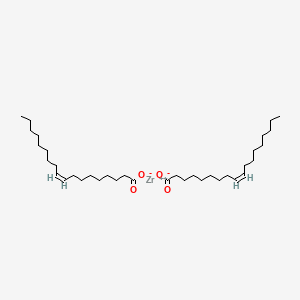
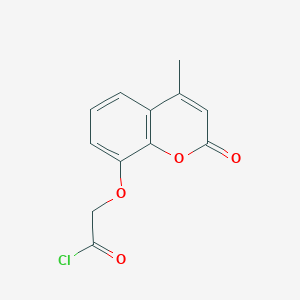
![2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt](/img/structure/B13794683.png)
